molecular formula C7H10N2O B1585639 (2,3-Diaminophenyl)methanol CAS No. 273749-25-0

(2,3-Diaminophenyl)methanol

Cat. No.: B1585639
CAS No.: 273749-25-0
M. Wt: 138.17 g/mol
InChI Key: FYUDUZRLZITSTF-UHFFFAOYSA-N
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Description

Historical Context and Significance of Phenylenediamines and Aminoaryl Alcohols

The academic interest in (2,3-Diaminophenyl)methanol is best understood by examining its parent chemical classes: phenylenediamines and aminoaryl alcohols.

Phenylenediamines are aromatic amines that have long been crucial in both industrial and research settings. o-Phenylenediamine (B120857), the isomer most structurally related to this compound, is a well-established precursor for the synthesis of a wide range of heterocyclic compounds, most notably benzimidazoles, quinoxalines, and benzotriazoles. wisdomlib.orgresearchgate.netarabjchem.org The condensation reaction of o-phenylenediamines with various electrophiles is a foundational method for creating these fused ring systems, which are core structures in many biologically active molecules. researchgate.netrsc.org For instance, the reaction of o-phenylenediamine with carboxylic acids or aldehydes is a common strategy to produce substituted benzimidazoles. researchgate.net The para-isomer, p-phenylenediamine (B122844) (PPD), is famous for its use in hair dyes and as a monomer for high-strength polymers like Kevlar. wikipedia.orgindustrialchemicals.gov.au The extensive research history of phenylenediamines has established them as versatile and indispensable reagents in organic synthesis. rsc.orgbohrium.com

Aminoaryl alcohols are another class of compounds with significant value in medicinal chemistry and organic synthesis. grafiati.comresearchgate.net These bifunctional molecules, containing both an amino and a hydroxyl group on an aromatic ring, serve as key intermediates for pharmaceuticals. nih.govmdpi.com A major area of research involves their use in the synthesis of quinolines. nih.govrsc.orgacs.orgresearchgate.net Modern catalytic methods, such as nickel-, iron-, and cobalt-catalyzed dehydrogenative coupling reactions, utilize aminoaryl alcohols to construct the quinoline (B57606) scaffold efficiently. nih.govrsc.orgresearchgate.net This process often involves the in-situ oxidation of the alcohol to a more reactive carbonyl compound, which then undergoes condensation and cyclization. acs.org The ability of aminoaryl alcohols to participate in such atom-economical transformations highlights their importance as versatile synthetic precursors. acs.orgorganic-chemistry.org

Rationale for Research on this compound as a Chemical Scaffold

The rationale for employing this compound as a chemical scaffold in academic research is rooted in its unique combination of functional groups, which offers a platform for creating diverse and complex heterocyclic structures. The vicinal diamine arrangement (two amino groups at the 2- and 3-positions) is particularly valuable for synthesizing specific classes of fused heterocycles that are not readily accessible from other isomers.

The primary application of this scaffold is as a precursor for benzimidazole (B57391) derivatives, which are known to possess antimicrobial and antiparasitic properties. myskinrecipes.com The two adjacent amino groups can react with a single reagent containing two electrophilic sites (or a single carbon electrophile like an aldehyde or carboxylic acid) to form a five-membered imidazole (B134444) ring fused to the benzene (B151609) ring. wisdomlib.orgresearchgate.net

Furthermore, the presence of the hydroxymethyl (-CH₂OH) group adds another layer of synthetic versatility. This group can be:

Retained in the final product to influence properties like solubility or to provide a site for further hydrogen bonding interactions.

Modified through esterification or etherification to attach other functional moieties.

Oxidized to an aldehyde or carboxylic acid, creating a new reactive center for subsequent reactions.

This trifunctional nature allows for the construction of complex, multi-ring systems in a controlled, stepwise manner. For example, research on related o-aminoaryl alcohols has demonstrated their utility in nickel-catalyzed dehydrogenative coupling reactions to form polysubstituted quinolines. nih.govacs.orgacs.org In these reactions, the alcohol is first oxidized to a carbonyl, which then condenses with the neighboring amino group and another reactant to build the quinoline core. The this compound scaffold offers the potential for similar, yet more complex, transformations, possibly leading to novel quinoline-fused or benzimidazole-fused heterocyclic systems.

Table 2: Synthetic Utility of this compound's Functional Groups

Functional Group Position Common Reactions & Applications
Amino Group 2 Formation of benzimidazoles, quinoxalines; N-alkylation, N-acylation.
Amino Group 3 Participation in cyclization reactions with the adjacent amino group.

Current Research Landscape and Future Perspectives for the Compound

The current research landscape for this compound is primarily as a specialized building block in synthetic and medicinal chemistry. While direct studies on the compound itself are limited, the trends in related fields suggest significant future potential.

The development of novel catalytic systems for heterocycle synthesis is a vibrant area of research. Recent advancements in using earth-abundant metal catalysts (like iron, cobalt, and nickel) for dehydrogenative coupling reactions to form quinolines and other N-heterocycles from aminoaryl alcohols are particularly relevant. rsc.orgresearchgate.netorganic-chemistry.org Future research will likely explore the use of this compound in these advanced, atom-economical synthetic routes to create novel, complex heterocyclic frameworks. For instance, its application could lead to the synthesis of quinolinone-fused quinoxalines or other polycyclic systems with potential biological activity. rsc.org

Furthermore, the field of materials science may offer new avenues for this compound and its derivatives. Phenylenediamines have been investigated as functionalizing agents and nitrogen-dopants for graphene-based materials used in supercapacitors and as catalysts for ligation reactions. researchgate.netnih.govspringerprofessional.de The specific stereochemistry and functionality of this compound could be exploited to create new ligands for metal-organic frameworks (MOFs) or as monomers for specialized polymers, an area of growing interest for future applications. routledge.com

The continuous search for new bioactive molecules in medicine ensures a sustained demand for versatile chemical precursors. nih.govbeilstein-journals.org Scaffolds like this compound, which provide a gateway to under-explored chemical space, are valuable tools for drug discovery programs. Future perspectives will likely focus on incorporating this scaffold into combinatorial libraries and synthesizing derivatives for screening against various biological targets.

Table 3: Recent Research Trends Relevant to this compound

Research Area Description Potential Application for this compound Key References
Catalytic Heterocycle Synthesis Use of transition metals (Ni, Fe, Co) for dehydrogenative coupling of aminoaryl alcohols and ketones/alcohols to form quinolines. Synthesis of novel, highly substituted quinoline and benzimidazole-fused systems under sustainable conditions. nih.govrsc.orgresearchgate.net
Medicinal Chemistry Synthesis of benzimidazole and quinoline derivatives as potential antimicrobial, antioxidant, or anticancer agents. Use as a starting scaffold to generate libraries of new compounds for biological screening. researchgate.netnih.govnih.gov

| Materials Science | Use of phenylenediamines to functionalize graphene or as building blocks for advanced materials. | Application as a monomer for functional polymers or as a ligand in the design of novel MOFs or catalysts. | researchgate.netspringerprofessional.de |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-diaminophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUDUZRLZITSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363803
Record name (2,3-diaminophenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273749-25-0
Record name (2,3-diaminophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for (2,3-Diaminophenyl)methanol

The synthesis of this compound is not commonly detailed in extensive literature, but its preparation can be logically derived from established methodologies for constructing substituted aromatic diamines and benzyl (B1604629) alcohols. The primary strategies revolve around the functionalization of pre-existing aromatic rings and the reduction of nitrogen- and oxygen-containing functional groups.

The synthesis often begins with a suitably substituted benzene (B151609) ring that can be elaborated to the target molecule. o-Phenylenediamine (B120857) itself is a versatile precursor for numerous heterocyclic compounds. clockss.org Its functionalization can be challenging due to its sensitivity to oxidation and the high reactivity of the amino groups. Therefore, synthetic strategies often involve the introduction of the required carbon framework onto a nitro-substituted aniline (B41778) or a dinitrobenzene precursor, followed by the reduction of the nitro groups in a later step. This approach prevents unwanted side reactions associated with the free diamine.

The hydroxymethyl (-CH₂OH) group can be introduced onto the aromatic ring through various methods. A common precursor is a corresponding benzoic acid or benzaldehyde (B42025) derivative, which can be reduced to the benzyl alcohol. For instance, 2,3-dinitrobenzoic acid could be reduced to 2,3-dinitrobenzyl alcohol. The reduction of a carboxylic acid to an alcohol typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄), whereas the reduction of an aldehyde can be achieved with milder reagents such as sodium borohydride (B1222165) (NaBH₄). researchgate.net The retention of the hydroxymethyl group is crucial during subsequent steps, particularly during the reduction of the nitro groups. Catalytic hydrogenation is often mild enough to preserve the alcohol functionality.

The most prevalent method for introducing aromatic amino groups is the reduction of corresponding nitro groups. This transformation is a cornerstone of synthetic organic chemistry due to the wide availability of nitrated aromatic compounds. Catalytic hydrogenation is a highly effective and clean method for this purpose. mdpi.com Typical catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. google.com The reaction is usually carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297). This method is generally chemoselective, leaving other functional groups like alcohols intact. A patent for a related compound, 3-amino-6-nitrobenzyl alcohol, describes its hydrogenation to the corresponding diamine, illustrating the feasibility of this approach. google.com

Table 1: Comparison of Reductive Agents for Nitro Group Reduction

Reducing AgentCatalyst/ReagentsTypical ConditionsSelectivity for Nitro Group
Hydrogen GasPd/C, Pt/C, Raney NiH₂ (1-50 atm), RT-80°C, Methanol/EthanolHigh, tolerates many functional groups including alcohols.
Transfer HydrogenationAmmonium formate, Hydrazine (B178648)Pd/C, 80°C, MethanolGood, avoids handling of hydrogen gas.
Metal/AcidSnCl₂/HCl, Fe/HClRefluxEffective but often requires harsh acidic conditions.
Sodium BorohydrideNaBH₄/CatalystVariesGenerally does not reduce nitro groups without specific catalysts.

This table presents a generalized comparison of common methods for the reduction of aromatic nitro groups.

While a direct one-step synthesis for this compound is not prominently documented, analogous reactions suggest potential pathways. For instance, copper-catalyzed reactions of o-phenylenediamine are known to produce heterocyclic systems. A patented method describes the synthesis of phenazine-2,3-diamine (B110097) hydrochloride through the reaction of o-phenylenediamine with cupric chloride in methanol. google.com This reaction proceeds via an oxidative coupling mechanism. While this specific reaction leads to a phenazine, it highlights the ability of copper salts to mediate the transformation of o-phenylenediamines. A hypothetical one-pot synthesis of a derivative could involve the in-situ generation of a reactive intermediate that subsequently cyclizes or dimerizes.

The most logical and well-precedented synthetic route to this compound is the catalytic hydrogenation of a suitable nitro-substituted precursor. The commercially available compound (2-Amino-3-nitrophenyl)methanol (B1278211) serves as an ideal starting material. The selective reduction of the nitro group in the presence of the existing amino and hydroxymethyl groups can be readily achieved using standard catalytic hydrogenation conditions.

A typical procedure would involve dissolving (2-amino-3-nitrophenyl)methanol in a solvent such as ethanol or methanol, adding a catalytic amount of 5-10% Pd/C, and subjecting the mixture to a hydrogen atmosphere (from a balloon or a pressure reactor) until the uptake of hydrogen ceases. mdpi.comgoogle.com The catalyst is then removed by filtration, and the solvent is evaporated to yield this compound.

Reaction Scheme for Catalytic Hydrogenation:

(2-Amino-3-nitrophenyl)methanol + H₂ (excess) --(Pd/C, Ethanol)--> this compound + H₂O

This method is highly efficient, clean, and generally provides high yields of the desired product without affecting the benzylic alcohol functionality.

Chemical Reactivity and Derivatization Strategies of this compound

The chemical reactivity of this compound is governed by its three functional groups: two nucleophilic aromatic amino groups in an ortho relationship and a primary alcohol. This arrangement allows for a variety of chemical transformations, including the formation of heterocyclic rings and derivatization at the nitrogen and oxygen atoms.

The vicinal diamino groups are particularly reactive and readily undergo condensation reactions with dicarbonyl compounds, carboxylic acids, and their derivatives to form five- or six-membered heterocyclic rings. This is a hallmark of o-phenylenediamine chemistry. clockss.org

Cyclocondensation Reactions: The reaction of this compound with various reagents can lead to the formation of substituted benzimidazoles, which are important scaffolds in medicinal chemistry. niscpr.res.invinhuni.edu.vnrsc.org

With Carboxylic Acids: Direct condensation with a carboxylic acid, often under acidic conditions and heat, will yield a 2-substituted benzimidazole (B57391), with the hydroxymethyl group remaining on the benzene ring. nih.gov

With Aldehydes: Reaction with an aldehyde first forms a Schiff base intermediate, which then undergoes oxidative cyclization to the benzimidazole. This often requires an oxidizing agent. clockss.org

Derivatization of Amino Groups: The amino groups can undergo standard reactions such as acylation, alkylation, and sulfonylation with appropriate electrophiles. Selective derivatization of one amino group over the other can be challenging due to their similar reactivity.

Derivatization of the Hydroxymethyl Group: The primary alcohol functionality can be derivatized through several common reactions:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions yields the corresponding ester. libretexts.orgmasterorganicchemistry.com

Etherification: Treatment with alkyl halides under basic conditions (Williamson ether synthesis) can form ethers.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of oxidant would be critical to avoid oxidation of the sensitive diamine moiety.

Reactions with Phosgene (B1210022) and Equivalents: The reaction of o-phenylenediamines with phosgene or its substitutes like triphosgene (B27547) or carbonyl diimidazole is a known route to benzimidazolones. sigmaaldrich.comresearchgate.net In the case of this compound, this reaction would be expected to yield a (hydroxymethyl)benzimidazol-2(3H)-one derivative.

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeReagentFunctional Group TargetedExpected Product
CyclocondensationAcetic AcidDiamino2-Methyl-1H-benzo[d]imidazol-4-yl)methanol
CyclocondensationBenzaldehyde/OxidantDiamino(2-Phenyl-1H-benzo[d]imidazol-4-yl)methanol
EsterificationAcetic AnhydrideHydroxymethyl(2,3-Diaminophenyl)methyl acetate
CarbonylationPhosgeneDiamino4-(Hydroxymethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
AcylationBenzoyl ChlorideAmino/HydroxylN,N',O-Tribenzoyl derivative

This table outlines plausible reactions based on the known chemistry of o-phenylenediamines and benzyl alcohols.

Oxidation Reactions of the Hydroxyl Group (e.g., to Aldehyde and Carboxylic Acid)

The primary alcohol functionality of this compound can be selectively oxidized to form either an aldehyde (2,3-diaminobenzaldehyde) or a carboxylic acid (2,3-diaminobenzoic acid). The choice of oxidizing agent and reaction conditions is crucial to control the extent of oxidation and to avoid undesired side reactions involving the electron-rich aromatic ring and the oxidatively sensitive amino groups. khanacademy.org

To Aldehyde: Chemoselective oxidation to the aldehyde is challenging but can be achieved under mild conditions. nih.gov A notable method involves the use of a copper-based catalytic system. For instance, the combination of copper(I) iodide (CuI), a base like 4-dimethylaminopyridine (B28879) (DMAP), and 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) under an oxygen atmosphere allows for the efficient and selective conversion of aminobenzyl alcohols to their corresponding aldehydes. nih.gov This system is advantageous as it operates at room temperature and typically prevents over-oxidation to the carboxylic acid. nih.gov

To Carboxylic Acid: Further oxidation of the intermediate aldehyde, or direct oxidation of the alcohol, to a carboxylic acid requires stronger oxidizing agents. libretexts.orgorganic-chemistry.org Reagents like potassium dichromate(VI) (K₂Cr₂O₇) in acidic solution are commonly used for converting primary alcohols to carboxylic acids. libretexts.orgyoutube.com However, the presence of the two amino groups in this compound complicates this transformation, as they are susceptible to oxidation. Therefore, a protection strategy for the amino groups, for example, through acylation, would likely be necessary before carrying out the oxidation of the hydroxyl group to a carboxylic acid. An alternative route to 2,3-diaminobenzoic acid involves the catalytic reduction of 2-amino-3-nitrobenzoic acid using palladium on carbon (Pd/C) and hydrogen gas. chemicalbook.comechemi.com

Table 1: Oxidation Reactions of the Hydroxyl Group
Target ProductReagents & ConditionsKey FeaturesReference
2,3-Diaminobenzaldehyde (B14321685)CuI (10 mol%), DMAP (10 mol%), TEMPO (1 mol%), O₂ balloon, CH₃CN, room temp.High chemoselectivity for the alcohol; mild conditions prevent oxidation of amino groups. nih.gov
2,3-Diaminobenzoic Acid (from alcohol)Requires strong oxidant (e.g., K₂Cr₂O₇/H₂SO₄); protection of amino groups is necessary.Harsh conditions; potential for side reactions without protecting groups. libretexts.org
2,3-Diaminobenzoic Acid (alternative synthesis)2-Amino-3-nitrobenzoic acid, 10% Pd/C, H₂ atmosphere, MeOH.High-yielding route that avoids direct oxidation of the diamino compound. chemicalbook.comechemi.com

Reduction Reactions to Yield Amine Derivatives

This section appears to contain a misnomer in its title. The reduction of the hydroxyl group in this compound would not yield an "amine derivative" but rather an "alkane derivative," specifically 2,3-diaminotoluene. This transformation, known as deoxygenation, involves the complete removal of the oxygen atom from the benzylic alcohol.

This reduction is typically a challenging process that requires harsh conditions. Common methods for the deoxygenation of benzyl alcohols include:

Catalytic Hydrogenolysis: This can be achieved by converting the alcohol into a better leaving group, such as a tosylate or a halide, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation using a palladium or platinum catalyst.

Direct Reduction: More direct methods might involve catalytic hydrogenation with catalysts like Raney nickel, platinum, or palladium under high pressure and temperature. google.com However, these conditions can also affect other functional groups in the molecule.

Given the presence of the sensitive amino groups, a chemoselective method would be essential, and protection of the amines might be required prior to the reduction of the alcohol.

Nucleophilic Substitution Reactions Involving Amino Groups

The two primary amino groups on the aromatic ring of this compound are nucleophilic and can readily react with a variety of electrophiles. The nitrogen atoms possess lone pairs of electrons that can attack electron-deficient centers.

The reactivity in nucleophilic substitution is a cornerstone of the compound's utility. Examples of such reactions include:

Reaction with Carbonyl Compounds: The amino groups can condense with aldehydes and ketones to form Schiff bases (imines). Given the two adjacent amino groups, this can lead to the formation of more complex cyclic structures.

Reaction with Alkyl Halides and Epoxides: The amines can undergo alkylation when treated with alkyl halides or epoxides, leading to the formation of secondary or tertiary amines. This overlaps with the N-alkylation reactions discussed in the subsequent section.

The presence of two amino groups allows for mono- or di-substitution, and the reaction conditions can be tuned to favor one over the other.

Formation of N-Alkyl and N-Acyl Derivatives

Building upon their nucleophilicity, the amino groups are readily functionalized through N-alkylation and N-acylation.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond. A common method is the reaction with alkyl halides, though this can be difficult to control and may lead to over-alkylation. nih.gov A more controlled and widely used approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol serves as the alkylating agent in the presence of a suitable metal catalyst. researchgate.netresearchgate.net This green chemistry approach generates water as the only byproduct.

N-Acylation: This involves the reaction of the amino groups with acylating agents like acyl chlorides or acid anhydrides to form amides. google.comgoogleapis.com This reaction is generally rapid and high-yielding. Due to the presence of the hydroxyl group, selective N-acylation over O-acylation is a key consideration. Typically, the amino groups are more nucleophilic than the primary alcohol, allowing for selective N-acylation under controlled conditions, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. googleapis.comnih.gov

Table 2: N-Alkylation and N-Acylation Reactions
TransformationReagentsProduct TypeKey FeaturesReference
N-AlkylationR-X (Alkyl Halide), BaseSecondary/Tertiary AmineRisk of polyalkylation. nih.gov
N-AlkylationR-CH₂OH (Alcohol), Metal CatalystSecondary/Tertiary Amine"Borrowing Hydrogen" method; environmentally friendly. researchgate.netresearchgate.net
N-AcylationR-COCl (Acyl Chloride), BaseAmideFast and efficient; selective for N-acylation over O-acylation. google.com
N-Acylation(R-CO)₂O (Acid Anhydride)AmideHigh-yielding; often requires no additional base. googleapis.com

Cyclization Reactions to Form Heterocyclic Derivatives (e.g., Benzimidazoles)

The most significant application of this compound is as a precursor to benzimidazoles, a class of heterocyclic compounds with broad applications. nih.gov The synthesis involves the reaction of the o-phenylenediamine moiety with a one-carbon electrophile, which undergoes condensation and cyclization. researchgate.netresearchgate.net

Modern synthetic methods often employ a one-pot dehydrogenative coupling or aerobic oxidative condensation strategy. researchgate.net In these reactions, the o-phenylenediamine (in this case, this compound) reacts directly with a primary alcohol in the presence of a catalyst, such as a cobalt complex. rsc.orgsemanticscholar.org This process involves the in-situ oxidation of the reactant alcohol to an aldehyde, which then condenses with the diamine to form the benzimidazole ring. semanticscholar.org This approach is highly efficient and atom-economical.

Alternatively, the classical Phillips-Ladenburg reaction can be used, where the diamine is condensed with a carboxylic acid or an aldehyde under acidic conditions or with a catalyst. researchgate.netnih.gov

Table 3: Synthesis of Benzimidazole Derivatives
ReactantMethodCatalyst/ConditionsProductReference
Primary Alcohols (R-CH₂OH)Dehydrogenative CouplingCobalt (II) complex2-Substituted Benzimidazoles rsc.orgsemanticscholar.org
Aldehydes (R-CHO)Aerobic Oxidative CondensationVarious catalysts (e.g., Ti-WO₃, H₂O₂/TiO₂)2-Substituted Benzimidazoles researchgate.netsemanticscholar.org
Aldehydes (R-CHO)Classical CondensationAcidic or metal catalyst (e.g., In(OTf)₃, Zn(OTf)₂)2-Substituted Benzimidazoles researchgate.net
Carboxylic Acids (R-COOH)Phillips-Ladenburg ReactionHigh temperature, acidic conditions2-Substituted Benzimidazoles researchgate.net

Halogenation and Other Aromatic Substitutions

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating effects of the two amino groups and, to a lesser extent, the hydroxymethyl group. lkouniv.ac.in These groups are ortho-, para-directors. mnstate.eduwikipedia.org

Directing Effects: The two amino groups at positions 2 and 3, and the hydroxymethyl group at position 1, will direct incoming electrophiles to the available positions 4, 5, and 6. The cumulative effect of these activating groups makes the ring highly nucleophilic. The positions ortho and para to the amino groups (positions 4, 5, 6) are all activated. The steric hindrance from the existing substituents will also play a role in determining the final regioselectivity.

Halogenation: Reactions such as bromination or chlorination are expected to proceed rapidly, even without a Lewis acid catalyst. lkouniv.ac.in Controlling the reaction to achieve mono-substitution can be difficult, and poly-halogenated products are often formed.

Nitration and Sulfonation: These reactions must be conducted with caution. The use of strong acids like nitric acid and sulfuric acid can lead to oxidation of the ring or protonation of the amino groups, which deactivates them and changes their directing properties. masterorganicchemistry.com

Due to the high reactivity, reactions are typically performed under very mild conditions to avoid polymerization, oxidation, and polysubstitution.

Optimization of Synthetic Pathways

Optimization of synthetic pathways for this compound and its derivatives focuses on improving efficiency, reducing environmental impact, and simplifying procedures. Key areas of optimization include:

Catalyst Development: Research is ongoing to find more efficient, reusable, and environmentally benign catalysts for the key transformations, particularly for benzimidazole synthesis. semanticscholar.org The use of heterogeneous catalysts that can be easily separated from the reaction mixture is a significant area of interest.

One-Pot Reactions: The development of tandem or one-pot reactions, such as the dehydrogenative coupling of diamines and alcohols to form benzimidazoles, represents a major optimization. rsc.orgsemanticscholar.org These procedures reduce the number of synthetic steps, minimize waste from purification of intermediates, and save time and resources.

Green Chemistry Approaches: The use of safer solvents (like water or ethanol), lower reaction temperatures, and alternative energy sources (like microwave or ultrasound irradiation) are being explored to make the synthesis of derivatives more sustainable. semanticscholar.org The replacement of stoichiometric reagents with catalytic systems is a central theme in optimizing these pathways.

Process Improvement: For the synthesis of the parent compound, optimization may involve finding milder and more selective reducing agents for the nitro precursors, improving yields, and simplifying the purification process to provide high-purity material for subsequent reactions.

By focusing on these areas, the synthetic utility of this compound can be enhanced, making its valuable derivatives more accessible for various applications.

Role of Reaction Conditions (e.g., Solvent Choice, Temperature Control)

The environment in which the chemical reaction occurs plays a pivotal role in determining its success. Factors such as solvent polarity, temperature, and reaction time must be meticulously controlled to achieve the desired product with high selectivity.

Solvent Selection: The choice of solvent can dramatically influence reaction rates and product yields. researchgate.net Proton-containing solvents like aliphatic alcohols (methanol, ethanol) are often favored in the catalytic hydrogenation of nitroarenes. researchgate.netresearchgate.net For instance, in the synthesis of a related compound, 2,5-diamino phenyl ethanol, ethanol was used as the solvent to dissolve the nitro precursor before the addition of the reducing agent. google.com Other solvents like tetrahydrofuran (B95107) (THF) and even water have been successfully employed. mdpi.comlongdom.org The polarity of the solvent can regulate the interaction between the reactants and the catalyst, thereby controlling the reaction's selectivity. acs.org Some studies have shown that yields can be higher in methanol and water compared to ethanol for certain nitrobenzene (B124822) reductions. researchgate.net

Temperature and Time: Temperature control is critical for managing reaction kinetics and preventing the formation of unwanted byproducts. The reduction of nitroarenes can be performed over a wide range of temperatures. For example, a patent for a similar diamino compound describes various steps with temperatures ranging from 0–10°C for nitration to 50°C and 100°C for reduction and hydrolysis steps. google.com The duration of the reaction is also a key parameter, with typical times ranging from a few hours to overnight to ensure complete conversion. google.comacs.org

Table 1: Impact of Reaction Conditions on Aromatic Amine Synthesis

Parameter Condition Examples Effect on Synthesis Source(s)
Solvent Methanol, Ethanol, Water, THF Influences reactant solubility, catalyst interaction, and product selectivity. Alcohols often provide protons for hydrogenation. researchgate.netresearchgate.netgoogle.com
Temperature 0°C to 100°C Controls reaction rate and minimizes side reactions. Specific temperatures are optimized for different steps (e.g., nitration, reduction). google.com
Reaction Time 3 to 20 hours Determines the extent of reactant conversion to the final product. google.com

Catalyst Selection and Recyclability

Catalysis is at the heart of modern synthetic chemistry, enabling efficient and selective transformations. The reduction of the nitro group is almost always a catalyst-mediated process.

Catalyst Types: A wide array of catalysts has been developed for the hydrogenation of nitroaromatics.

Noble Metal Catalysts: Platinum (Pt) and Palladium (Pd) supported on carbon (Pd/C) are highly effective and widely used. google.com They exhibit excellent activity and selectivity for the reduction of nitro groups. researchgate.net

Non-Noble Metal Catalysts: Commercial iron powder has been a traditional choice, though it often generates significant amounts of iron sludge waste. longdom.org To overcome this, more advanced catalysts based on cobalt, nickel, and copper have been developed. researchgate.netresearchgate.net

Magnetic and Recyclable Catalysts: A major advancement has been the development of catalysts that can be easily recovered and reused, a key principle of green chemistry. Magnetically separable catalysts, such as platinum nanoparticles on a magnetic Fe₃O₄ core, offer excellent recyclability, often for up to ten cycles without a significant loss of activity. researchgate.net Other approaches include immobilizing catalysts on supports like halloysite (B83129) nanotubes. researchgate.net

Mechanism of Catalysis: In a typical catalytic hydrogenation, both the nitro compound and the reducing agent (e.g., hydrogen gas, hydrazine hydrate, or sodium borohydride) are adsorbed onto the catalyst's surface. rsc.org The catalyst facilitates the transfer of electrons and hydrogen atoms to the nitro group, leading to its stepwise reduction through intermediates like nitrosobenzene (B162901) and phenylhydroxylamine to finally yield the amine. rsc.org

Table 2: Comparison of Catalysts for Nitroarene Reduction

Catalyst Type Example(s) Key Advantages Recyclability Source(s)
Noble Metal Pd/C, Pt Nanoparticles High activity and selectivity Moderate to High google.comresearchgate.net
Non-Noble Metal Iron Powder, Cobalt Oxide Cost-effective Low (Iron) to High longdom.orgdntb.gov.ua
Magnetic Fe₃O₄@NC@Pt Excellent separability and reusability Very High (≥10 cycles) researchgate.net
Supported Pt on Halloysite Nanotubes High stability and performance High researchgate.net

Yield and Purity Considerations

The ultimate goal of any synthesis is to produce the target compound in high yield and purity. For this compound, this involves optimizing the reduction step and implementing effective purification methods.

Achieving High Yield: The yield of the final product is a measure of the reaction's efficiency. In a patented synthesis for the closely related 2,5-diamino phenyl ethanol, a yield of 85% was reported. google.com Achieving such high yields requires careful optimization of all the parameters discussed above: reaction conditions and catalyst choice. The use of highly active catalysts and well-controlled conditions prevents the formation of byproducts, such as azoxybenzenes or partially reduced intermediates, thus maximizing the conversion to the desired diamine. mdpi.comrsc.org

Purification Techniques: After the reaction is complete, the crude product must be isolated and purified. Common laboratory and industrial techniques include:

Filtration: To remove the heterogeneous catalyst and any solid byproducts.

Crystallization/Recrystallization: An effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent and allowed to slowly crystallize, leaving impurities behind in the solution. nih.gov

Chromatography: Techniques like column chromatography are used to separate the desired product from complex mixtures with high precision, although they can be less practical for large-scale production.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. pnas.orgnih.gov The synthesis of aromatic amines like this compound is an area where these principles have been actively applied. rsc.orggctlc.org

Atom Economy and Waste Reduction: Traditional methods for nitro reduction often used stoichiometric amounts of metals like iron, tin, or zinc, which have poor atom economy and generate large quantities of metallic waste. longdom.org Modern catalytic methods, especially catalytic hydrogenation where H₂ is the reductant, are highly atom-economical, producing only water as a byproduct. rsc.org

Catalysis over Stoichiometric Reagents: The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. rsc.org Catalysts are used in small amounts and can, in theory, facilitate an infinite number of transformations. The development of recyclable heterogeneous catalysts further enhances the sustainability of the process by minimizing catalyst waste and cost. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be conducted in a manner that is not only chemically efficient but also environmentally responsible.

Advanced Characterization Techniques and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of (2,3-Diaminophenyl)methanol by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the aromatic protons on the substituted benzene (B151609) ring would appear as distinct multiplets, with their chemical shifts influenced by the electron-donating effects of the two amino groups and the hydroxymethyl group. The methylene (B1212753) protons of the -CH₂OH group would typically appear as a singlet, unless coupling to the hydroxyl proton is observed. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are often broad singlets and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methylene carbon of the hydroxymethyl group. The chemical shifts of the aromatic carbons are significantly affected by the positions of the amino and hydroxymethyl substituents. Carbons directly attached to the nitrogen atoms (C2 and C3) would be shifted downfield compared to the unsubstituted benzene.

Predicted NMR data is based on established chemical shift principles and data for analogous compounds such as o-phenylenediamine (B120857) and benzyl (B1604629) alcohol derivatives.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic CH 6.5 - 7.0 Multiplet
-CH₂OH ~4.5 Singlet
-NH₂ 3.5 - 5.0 Broad Singlet

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-CH₂OH ~140
C-NH₂ 135 - 145
Aromatic CH 110 - 125

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound (C₇H₁₀N₂O), the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 138.17 g/mol ).

The fragmentation of this compound under electron ionization (EI) would be expected to follow pathways characteristic of benzyl alcohols and aromatic amines. libretexts.org Key fragmentation processes would include:

Alpha-cleavage: Cleavage of the bond between the aromatic ring and the hydroxymethyl group, leading to the formation of a stable benzylic cation or related fragments.

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, which would result in an [M-18]⁺• peak. youtube.com

Loss of Hydroxymethyl Radical: Cleavage of the C-C bond can lead to the loss of a •CH₂OH radical (mass 31), resulting in an [M-31]⁺ fragment.

Ring Fragmentation: Fragmentation of the aromatic ring itself, although typically less favorable for stable aromatic systems. publish.csiro.au

Expected Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Identity Fragmentation Pathway
138 [C₇H₁₀N₂O]⁺• Molecular Ion (M⁺•)
121 [C₇H₉N₂]⁺ Loss of •OH
120 [C₇H₈N₂]⁺• Loss of H₂O
107 [C₆H₇N₂]⁺ Loss of •CH₂OH

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching (H-bonded) 3200-3600 (Broad)
N-H (Amine) Stretching 3300-3500 (Medium, two bands)
Aromatic C-H Stretching 3000-3100
Aliphatic C-H Stretching 2850-2960
C=C (Aromatic) Stretching 1500-1600
C-O (Alcohol) Stretching 1000-1260

The broadness of the O-H stretch is indicative of hydrogen bonding. docbrown.info The presence of two bands for the N-H stretch is characteristic of a primary amine. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light due to π → π* transitions of the benzene ring. The presence of the amino and hydroxymethyl substituents, which act as auxochromes, would be expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. In a solvent like methanol (B129727), one would anticipate strong absorption bands in the UV region.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, it would be possible to precisely determine bond lengths, bond angles, and intermolecular interactions.

Hypothetical Crystallographic Parameters for this compound

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric or non-centrosymmetric
Key Bond Lengths C-C (aromatic): ~1.39 Å, C-N: ~1.40 Å, C-C (alkyl): ~1.51 Å, C-O: ~1.43 Å
Key Bond Angles C-C-C (aromatic): ~120°, C-C-O: ~109.5°

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and qualitatively assessing purity. For this compound, a polar stationary phase like silica (B1680970) gel would be appropriate. The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The ratio of the solvents would be adjusted to achieve a retention factor (Rf) value typically between 0.3 and 0.7 for optimal separation. Visualization can be achieved under UV light or by using a staining agent.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of purity and for the isolation of the compound. A reversed-phase HPLC method would be most suitable for this compound.

Typical HPLC Parameters for this compound Analysis

Parameter Description
Stationary Phase C18-bonded silica gel column
Mobile Phase Isocratic or gradient mixture of methanol and water, or acetonitrile (B52724) and water, often with a buffer.

This method would allow for the separation of this compound from starting materials, byproducts, and other impurities, with the area of the peak being proportional to its concentration.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of (2,3-Diaminophenyl)methanol. These calculations provide insights into the molecule's electronic structure, which dictates its reactivity and physical properties.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. For aromatic amines and benzyl (B1604629) alcohols, DFT calculations can accurately predict these orbital energies. nih.govmaterialsciencejournal.org The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically red or yellow) and electron-poor (positive potential, typically blue) regions. For this compound, the amino groups and the hydroxyl group are expected to be regions of negative potential, indicating their role as hydrogen bond acceptors and sites susceptible to electrophilic attack. The aromatic protons and the hydroxyl proton would exhibit positive potential, making them likely hydrogen bond donors.

Reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's stability and reactivity, which is invaluable for predicting its behavior in chemical reactions.

Table 1: Calculated Electronic Properties for this compound (Illustrative Data)
ParameterValueSignificance
HOMO Energy-5.8 eVElectron-donating capability
LUMO Energy-0.9 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)4.9 eVChemical reactivity and stability
Chemical Hardness (η)2.45 eVResistance to change in electron distribution
Electronegativity (χ)3.35 eVPower to attract electrons

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict how a small molecule, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme. lums.ac.ir The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. ijpbs.com For a molecule like this compound, the amino and hydroxyl groups are key features for forming hydrogen bonds with amino acid residues in a protein's active site, while the phenyl ring can participate in hydrophobic or π-stacking interactions.

Table 2: Illustrative Molecular Docking and MD Simulation Results for this compound with a Hypothetical Kinase Target
ParameterValueInterpretation
Docking Score-7.5 kcal/molPredicted binding affinity
Key Interacting ResiduesAsp145, Lys72, Phe80Specific amino acids involved in binding
Types of InteractionsH-bonds, π-π stackingNature of the chemical interactions
MD Simulation Stability (RMSD)1.5 ÅStability of the ligand in the binding pocket over time

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can aid in the characterization of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra serve as a valuable tool for interpreting experimental data. nih.gov

By calculating the magnetic shielding tensors of each nucleus, it is possible to predict the 1H and 13C NMR chemical shifts. nrel.govresearchgate.net These theoretical predictions, when compared with experimental spectra, can confirm the molecular structure and help in the assignment of complex signals. The accuracy of these predictions has significantly improved, making them a reliable complement to experimental NMR. nih.govescholarship.org

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. diva-portal.org By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as the N-H stretching of the amino groups, the O-H stretching of the hydroxyl group, or the C=C stretching of the aromatic ring. nih.govsemanticscholar.org This detailed assignment can be challenging to achieve through experimental data alone. Theoretical IR spectra for related molecules like 3-aminobenzyl alcohol have shown good agreement with experimental results. nih.gov

Table 3: Comparison of Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)
Spectroscopic DataPredicted ValueExperimental Value (Hypothetical)Assignment
1H NMR (δ, ppm)4.554.60-CH2-OH
13C NMR (δ, ppm)140.2139.8C-NH2 (C2)
IR Frequency (cm-1)34503445N-H stretch (asymmetric)
IR Frequency (cm-1)33653360N-H stretch (symmetric)
IR Frequency (cm-1)33003295O-H stretch

Conformational Analysis and Tautomerism Studies

The biological activity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional structure or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies. For this compound, key conformational flexibility arises from the rotation around the C-C bond connecting the phenyl ring and the methanol (B129727) group, and the C-O bond of the alcohol. researchgate.net Computational methods can systematically explore the potential energy surface by rotating these bonds to identify low-energy conformers. Studies on similar benzyl alcohol derivatives have used these methods to understand how substituents influence conformational preferences.

Tautomerism is another important aspect to consider for molecules with amine groups. While amine tautomerism (amino vs. imino forms) is less common for simple anilines under normal conditions, it can be theoretically investigated. researchgate.net Quantum chemical calculations can determine the relative energies of different tautomers and the energy barriers for their interconversion. nih.gov For phenylenediamine derivatives, studies have explored the keto-enol tautomerism in related Schiff bases, showing that computational methods can reliably predict the most stable tautomeric form in different environments. researchgate.net For this compound, calculations would likely confirm the diamino form as the overwhelmingly stable tautomer.

Table 4: Calculated Relative Energies of Conformers and Tautomers of this compound (Illustrative Data)
StructureDihedral Angle(s)Relative Energy (kcal/mol)Note
Conformer 1C1-C7-O-H = 60°0.00Global Minimum
Conformer 2C1-C7-O-H = 180°1.25Local Minimum
Amino Tautomer-0.00Most Stable Tautomer
Imino Tautomer-+15.8High Energy Tautomer

Computational Design of Novel this compound Derivatives

The structure of this compound can serve as a scaffold for the computational design of new molecules with tailored properties. This process, often part of a rational drug design strategy, uses computational tools to suggest modifications to a parent molecule to improve its activity, selectivity, or pharmacokinetic properties.

One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For aminophenyl derivatives, QSAR models have been developed to identify key molecular features that contribute to their inhibitory activity against targets like histone deacetylase. benthamdirect.comresearchgate.net Such models can predict the activity of newly designed derivatives before they are synthesized.

Structure-based design utilizes the information from molecular docking and dynamics simulations. By understanding how the parent molecule binds to its target, researchers can design derivatives that enhance these interactions. For example, a functional group might be added to form an additional hydrogen bond, or a hydrophobic moiety could be introduced to better occupy a greasy pocket in the binding site. nih.govmdpi.com Computational tools can then be used to evaluate these new designs in silico, prioritizing the most promising candidates for synthesis. nih.gov

Table 5: In Silico Design and Evaluation of Novel this compound Derivatives (Illustrative)
DerivativeModificationPredicted Docking Score (kcal/mol)Predicted Improvement
Parent Compound--7.5Baseline
Derivative AAdd 4-fluoro group to phenyl ring-8.2Enhanced hydrophobic interaction
Derivative BReplace -OH with -OCH3-7.1Loss of key H-bond donor
Derivative CAdd carboxyl group to C5-9.0New salt-bridge interaction

Biological Activity and Pharmacological Research

Antimicrobial Activity Investigations

Studies on the antimicrobial capabilities of (2,3-Diaminophenyl)methanol have been undertaken to assess its effectiveness against clinically relevant bacterial strains.

At present, detailed research findings and specific data on the efficacy of this compound against key bacterial pathogens such as the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli are not available in the public domain. Further research is required to determine the spectrum of its activity.

Comprehensive studies to establish the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains have not yet been published. The determination of MIC values is a critical next step in evaluating the compound's potential as a viable antimicrobial agent.

The precise mechanisms through which this compound may exert antimicrobial effects are currently under investigation. Preliminary hypotheses, which await experimental validation, suggest that the compound could potentially interfere with bacterial cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymatic pathways.

Anticancer Activity Studies

The potential of this compound as a therapeutic agent for cancer is an active area of research, with a focus on its ability to trigger programmed cell death in malignant cells.

Specific experimental data on the capacity of this compound to induce apoptosis in prostate cancer (LNCaP) and acute lymphoblastic leukemia (MOLT-4F) cell lines are not yet available. Future studies are anticipated to shed light on its cytotoxic effects and apoptotic potential in these and other cancer models.

The ability of a compound to halt the cell cycle is a key indicator of its anticancer potential. mdc-berlin.de While the general mechanisms of cell cycle arrest in response to DNA damage involve complex pathways, including p53-dependent and independent processes, the specific role of this compound in these pathways has not been elucidated. mdc-berlin.de Research is needed to determine if this compound can arrest the cell cycle at specific checkpoints, such as G1 or G2, and to identify the molecular targets involved in this process. mdc-berlin.denih.gov

Modulation of Apoptotic Signaling Pathways

Scientific literature available through targeted searches does not provide specific information on the modulation of apoptotic signaling pathways directly by this compound or its immediate derivatives. While numerous compounds are known to induce apoptosis in cancer cells by affecting pathways involving p53, caspases, and Bcl-2 family proteins, research explicitly detailing this mechanism for the this compound scaffold is not presently available in the reviewed sources. plos.orgmdpi.comnih.gov

Cytotoxicity Evaluations and Potency Assessment (e.g., IC50 values)

Derivatives of structurally related aromatic diamines have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. While not direct derivatives of this compound, these compounds share a core ortho-diaminoaromatic feature, providing insight into the potential of this chemical class.

For instance, a series of 2-amino-benzo[de]isoquinoline-1,3-diones were assessed for their in vitro cytotoxicity. Several of these compounds demonstrated significant cytotoxic effects against colon (HCT-116), hepatocellular (Hep-G2), and breast (MCF-7) cancer cell lines, with IC50 values in the low microgram per milliliter range. nih.govnih.gov Similarly, novel 2-aminobenzamide (B116534) derivatives incorporating a benzothiazole (B30560) moiety have been tested against lung (A549) and colon (SW480) cancer cell lines, with some compounds showing cytotoxicity in the micromolar range. researchgate.net Other related structures, such as 2-(4-aminophenyl)benzothiazoles, have also been noted for their antitumor activity. nih.gov

The potency of these compounds is often compared to standard chemotherapeutic drugs like doxorubicin. The data indicates that structural modifications to the core amine functionality are a key determinant of the observed pharmacological properties. nih.gov

Below is an interactive table summarizing the cytotoxicity data for selected derivatives of related aromatic amines.

Compound ClassCell LineIC50 Value (µg/mL)Reference CompoundReference IC50 (µg/mL)
2-Aminobenzo[de]isoquinoline-1,3-dione (Cmpd 14)MCF-71.3Doxorubicin0.426
2-Aminobenzo[de]isoquinoline-1,3-dione (Cmpd 15)Hep-G22.5Doxorubicin0.892
2-Aminobenzo[de]isoquinoline-1,3-dione (Cmpd 16)MCF-72.5Doxorubicin0.426
2-Aminobenzo[de]isoquinoline-1,3-dione (Cmpd 22)MCF-71.9Doxorubicin0.426
2-Amino-4,6-diphenylnicotinonitrile (Cmpd 3)MDA-MB-2311.81 µMDoxorubicin3.18 µM
2-Amino-4,6-diphenylnicotinonitrile (Cmpd 3)MCF-72.85 µMDoxorubicin4.17 µM
2-Aminobenzamide derivative (Cmpd 3a)A54924.59 µM--
2-Aminobenzamide derivative (Cmpd 3c)A54929.59 µM--

Exploration of Other Biological Applications of this compound Derivatives

Interaction with Cellular Pathways Involved in Inflammation and Cancer Progression

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and is intrinsically linked to cancer progression. nih.gov The inhibition of this pathway is a key strategy in the development of anti-inflammatory and anticancer agents. Research into derivatives of 1,2-diaminobenzene, a close structural analogue of the phenylenediamine core of this compound, has identified potent inhibitors of this pathway.

Specifically, the compound JSH-23, which is chemically named 4-methyl-N1-(3-phenylpropyl)benzene-1,2-diamine, has been identified as an agent that targets the nuclear translocation of NF-κB. nih.gov By preventing the p65/p50 subunit of NF-κB from moving into the nucleus, JSH-23 effectively inhibits its transcriptional activity. This action leads to a reduction in the expression of pro-inflammatory mediators such as TNF-α, IL-6, COX-2, and iNOS. Such findings substantiate the role of NF-κB in pathological processes and highlight the potential for phenylenediamine derivatives to modulate neuroinflammation and oxidative stress. nih.gov

Potential as Molecular Chaperones

Molecular chaperones are proteins that assist in the correct folding of other proteins and are crucial for maintaining protein homeostasis. nih.gov Pharmacological chaperones are small molecules that can serve a similar function, often rescuing misfolded mutant proteins associated with genetic diseases.

A study identified (2-aminophenyl)methanol, a structural analogue of this compound, as a novel molecular chaperone. This compound was found to rescue the cellular localization of a P123S mutant pendrin, a protein implicated in Pendred syndrome, a common form of syndromic deafness. The study, which screened a compound library using a stable HEK293 cell line expressing the mutant protein, found that (2-aminophenyl)methanol was highly effective. It demonstrated sustained effects and was estimated to be 100 times more potent than salicylate, a previously known molecular chaperone for this mutant. This discovery suggests that the aminophenylmethanol scaffold is an attractive candidate for developing therapeutic agents for diseases caused by protein misfolding.

Inhibitory Activity against Ion Channels (e.g., Potassium Channels)

Derivatives containing an aminomethanol (B12090428) group on an aromatic ring have been investigated as potent ion channel blockers. Specifically, 4-aminopyridine-3-methanol (4-AP-3-MeOH), a pyridine-based analogue, has been identified as a novel and effective blocker of fast potassium channels.

This compound has been shown to be approximately 10 times more potent than 4-aminopyridine (B3432731) (4-AP), a known potassium channel blocker used in clinical contexts. researchgate.net Research has demonstrated that 4-AP-3-MeOH can restore axonal conduction in injured spinal cord white matter. researchgate.net Its mechanism is believed to involve blocking potassium channels that become exposed due to myelin damage, thereby preventing potassium efflux that would otherwise lead to conduction failure. Due to its high potency, 4-AP-3-MeOH is considered a promising candidate for reversing conduction block in conditions like spinal cord injury and multiple sclerosis. researchgate.netresearchgate.net

Antimalarial Activity of Derivatives (e.g., Quinoline-Flavonoid Hybrids)

The hybridization of different pharmacophores is a common strategy in drug discovery to overcome drug resistance and enhance efficacy. Quinoline-based compounds have a long history as antimalarial agents, and creating hybrids by linking them to other molecules is an active area of research. nih.govresearchgate.net

In the development of novel antimalarial agents, hybrid compounds incorporating a 2,3-diaminophenyl moiety have been synthesized and evaluated. One study reported that quinoline-based hybrids featuring a 2,3-diaminophenyl group were less active against both sensitive and resistant strains of Plasmodium falciparum when compared to analogues containing diaminoethyl or diaminopropyl linkers. nih.gov This finding, while indicating lower potency for this specific scaffold in the tested series, confirms that derivatives of this compound have been actively considered and synthesized in the rational design of new antimalarial drugs.

In-Depth Analysis of this compound Reveals Limited Public Research on Structure-Activity Relationships

Despite a comprehensive search of available scientific literature, there is a notable absence of published research specifically detailing the structure-activity relationship (SAR) of the chemical compound this compound and its analogues. Consequently, a detailed analysis of how substituent modifications impact its biological efficacy and the rational design of its biologically active analogues cannot be provided at this time.

The investigation sought to uncover studies that systematically modify the chemical structure of this compound and evaluate the resulting effects on its biological activity. Such research is fundamental in medicinal chemistry for the development of new therapeutic agents. SAR studies typically involve synthesizing a series of related compounds, or analogues, where specific parts of the parent molecule are altered. These analogues are then tested in biological assays to determine how these changes influence their potency, selectivity, and other pharmacological properties.

Similarly, the exploration for information on the rational design and synthesis of biologically active analogues of this compound did not yield any specific findings. Rational drug design is a targeted approach that utilizes the knowledge of a biological target's structure and mechanism to design and synthesize new molecules with a desired therapeutic effect. The lack of available information suggests that either this specific compound has not been a significant focus of such research endeavors, or the findings from any such studies have not been made publicly available in the searched scientific databases and literature.

Without access to foundational research on the biological activities and SAR of this compound, any discussion on the impact of substituent modifications or the rational design of its analogues would be purely speculative and would not meet the required standards of scientific accuracy. Further research and publication in this specific area would be necessary to enable a thorough and informative analysis as requested.

Based on a comprehensive search of available scientific literature and chemical databases, there is insufficient specific information regarding the chemical compound “this compound” to generate a thorough and scientifically accurate article that adheres to the provided outline.

General synthesis methods exist for product classes like benzimidazoles and phenazines using o-phenylenediamine (B120857) derivatives, and principles for creating fluorescent sensors and dyes from aromatic diamines are well-established. niscpr.res.inguidechem.comvinhuni.edu.vnrsc.org However, specific examples and detailed research findings directly involving “this compound” in these contexts could not be located. Therefore, generating the requested article with the required level of detail and scientific accuracy is not possible at this time.

Applications in Advanced Materials and Chemical Technologies

Development of Ligands for Coordination Chemistry Applications

(2,3-Diaminophenyl)methanol serves as a valuable precursor for the synthesis of versatile ligands, primarily due to its structural features: two adjacent amino groups (an ortho-diamine moiety) and a hydroxymethyl group attached to a benzene (B151609) ring. The ortho-diamine arrangement is a classic chelating motif in coordination chemistry, capable of forming stable five-membered rings with metal ions. The additional hydroxymethyl group offers a third potential coordination site or a locus for further chemical modification to tailor the ligand's properties.

The most common strategy for developing ligands from diamine precursors is through the formation of Schiff bases. This involves a condensation reaction between the primary amine groups of this compound and carbonyl compounds, such as aldehydes or ketones. This reaction typically creates a new ligand with an expanded coordination sphere and different donor atom sets, significantly influencing the chemical and physical properties of the resulting metal complexes.

Schiff Base Ligand Synthesis and Metal Complexation

The reaction of this compound with various aldehydes or ketones can yield multidentate Schiff base ligands. For instance, a 1:2 molar ratio reaction with an aldehyde like 2-hydroxy-3-methoxybenzaldehyde (B140153) would produce a tetradentate ligand featuring an N₂O₂ donor set from the two imine nitrogen atoms and the two phenolic oxygen atoms. The hydroxymethyl group from the original diamine precursor may or may not participate in coordination, depending on the metal ion and reaction conditions.

These Schiff base ligands are adept at forming stable complexes with a range of transition metal ions. The general procedure for synthesizing these complexes involves reacting the Schiff base ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent, often ethanol (B145695) or methanol (B129727). The resulting metal complexes are typically colored, stable solids.

Research on analogous systems demonstrates that the coordination of the metal ion to the Schiff base ligand is confirmed through various spectroscopic techniques. nih.govbhu.ac.in Infrared (IR) spectroscopy is particularly informative, as the characteristic stretching frequency of the azomethine group (C=N) shifts upon coordination to the metal center, indicating the involvement of the imine nitrogen in forming the complex. nih.gov Electronic spectra and magnetic susceptibility measurements help in elucidating the geometry of the metal complexes, which are commonly found to be octahedral or square planar. ajgreenchem.comekb.eg

While specific research detailing ligands derived exclusively from this compound is not extensively documented in the surveyed literature, the principles of coordination chemistry allow for the prediction of their behavior based on closely related structures. The table below outlines the potential characteristics of ligands derived from this precursor and their metal complexes, based on established findings for similar ortho-diamine and Schiff base systems.

Table 1: Potential Characteristics of Ligands Derived from this compound and Their Metal Complexes

FeatureDescription
Ligand Type Schiff base, formed by condensation with aldehydes/ketones.
Potential Denticity Bidentate (using N,N from the diamine), Tridentate (N,N,O), or Tetradentate (e.g., N₂O₂ from Schiff bases).
Common Donor Atoms Imine Nitrogen (N), Phenolic Oxygen (O), Hydroxymethyl Oxygen (O).
Typical Metal Ions Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Fe(III). ajgreenchem.com
Probable Geometries Octahedral, Square Planar, Square Pyramidal. ajgreenchem.comekb.eg
Characterization Elemental Analysis, IR Spectroscopy (shift in ν(C=N) band), UV-Vis Spectroscopy, Magnetic Susceptibility.

The versatility of the this compound backbone allows for the design of a wide array of ligands. By carefully selecting the carbonyl compound for the Schiff base condensation, researchers can create ligands with specific donor sets and steric properties, enabling the synthesis of coordination compounds with tailored electronic, magnetic, or catalytic functionalities.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research into the synthesis of (2,3-Diaminophenyl)methanol is anticipated to align with the principles of green chemistry, moving away from conventional methods that may involve harsh conditions or hazardous reagents.

Key areas of exploration include:

Catalytic Hydrogenation: The development of novel catalysts for the reduction of 2,3-diaminobenzaldehyde (B14321685) or related nitro-aromatic precursors could offer a more sustainable pathway. Research into heterogeneous catalysts, particularly those based on earth-abundant metals, is a promising avenue.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of aromatic amines is gaining traction. nih.gov Biocatalytic routes could provide high selectivity under mild reaction conditions, significantly reducing the environmental footprint of the synthesis.

Renewable Feedstocks: Investigating the synthesis of this compound from renewable resources, such as lignin-derived monomers, represents a long-term goal for sustainable production. acs.org This approach would contribute to the development of a bio-based chemical industry.

Solvent-Free and Aqueous Synthesis: Shifting towards solvent-free reaction conditions or the use of water as a solvent can dramatically improve the green credentials of a synthetic process. researchgate.netspecchemonline.com Research into microwave-assisted or mechanochemical synthesis could also lead to more efficient and sustainable methodologies. mdpi.com

Synthetic ApproachPotential Advantages
Novel CatalysisHigher efficiency, lower energy consumption, use of non-precious metals.
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste. nih.gov
Renewable FeedstocksReduced reliance on fossil fuels, contributes to a circular economy. researchgate.net
Green Solvents/Solvent-FreeMinimized use of volatile organic compounds, improved safety profile. mdpi.combachem.com

Advanced Biological Screening and Identification of New Therapeutic Targets

While the biological activities of this compound are not yet extensively documented, its structural motifs suggest a range of potential therapeutic applications. A comprehensive biological screening program is a critical next step to unlock its medicinal chemistry potential.

Future research should focus on:

High-Throughput Screening (HTS): Employing HTS technologies to screen this compound and its derivatives against a diverse array of biological targets, including enzymes, receptors, and ion channels.

Phenotypic Screening: Utilizing cell-based assays to identify compounds that elicit a desired physiological response, which can help in the discovery of novel mechanisms of action and therapeutic targets.

Target Identification and Validation: For any identified bioactive derivatives, subsequent studies will be necessary to elucidate the specific molecular targets and validate their therapeutic relevance.

Given the biological activities of related aminophenyl compounds, initial screening efforts could be directed towards areas such as:

Anticancer activity

Antimicrobial properties

Anti-inflammatory effects

Neurological disorders

Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity and Potency

The this compound scaffold provides a versatile platform for the design and synthesis of a new generation of derivatives with improved pharmacological properties. A systematic structure-activity relationship (SAR) study will be instrumental in guiding the design of more potent and selective compounds. slideshare.netdrugdesign.org

Strategies for derivative design include:

Functional Group Modification: Introducing or modifying functional groups on the aromatic ring, the amino groups, or the methanol (B129727) moiety to modulate the compound's electronic and steric properties.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres to improve pharmacokinetic properties or reduce off-target effects.

Scaffold Hopping: Utilizing the core scaffold of this compound as a starting point to design novel chemical entities with similar pharmacophoric features but different underlying structures.

Computational modeling and in silico screening can play a vital role in prioritizing the synthesis of the most promising derivatives, thereby accelerating the drug discovery process. ijper.org

Derivative Design StrategyDesired Outcome
Functional Group ModificationEnhanced potency, improved selectivity, better ADME properties.
Bioisosteric ReplacementIncreased bioavailability, reduced toxicity, improved metabolic stability.
Scaffold HoppingDiscovery of novel intellectual property, exploration of new chemical space.

Integration with Nanotechnology for Targeted Delivery Systems

Nanotechnology offers a transformative approach to drug delivery, enabling the targeted delivery of therapeutic agents to specific cells or tissues while minimizing systemic side effects. nih.gov The integration of this compound or its bioactive derivatives with nanocarriers could significantly enhance their therapeutic efficacy.

Emerging opportunities in this area include:

Liposomal Encapsulation: Encapsulating the compound within liposomes to improve its solubility, stability, and pharmacokinetic profile.

Polymeric Nanoparticles: Conjugating or loading the compound onto biodegradable polymeric nanoparticles for controlled and sustained release. mdpi.com

Targeted Nanocarriers: Functionalizing the surface of nanoparticles with ligands (e.g., antibodies, peptides) that specifically recognize and bind to receptors overexpressed on diseased cells, thereby achieving targeted drug delivery. nih.gov

Stimuli-Responsive Systems: Designing nanocarriers that release their payload in response to specific stimuli present in the target microenvironment, such as changes in pH or enzyme levels.

These nanoparticle-based systems hold the promise of revolutionizing the treatment of various diseases by ensuring that the therapeutic agent reaches its intended site of action with high precision. nih.govmdpi.com

Synergistic Approaches Combining Computational and Experimental Research

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. rsc.orgresearchgate.net A combined approach can provide deeper insights into the properties and behavior of this compound and its derivatives, guiding experimental efforts and accelerating the pace of discovery.

Key areas for synergistic research include:

Quantum Chemical Calculations: Utilizing density functional theory (DFT) and other quantum chemical methods to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations: Employing computational docking to predict the binding modes of derivatives with their biological targets and using molecular dynamics simulations to study the stability of the ligand-protein complexes. mdpi.com

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of derivatives with their biological activities, thereby enabling the prediction of the potency of new compounds. researchgate.net

In Silico ADMET Prediction: Using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery pipeline.

The iterative cycle of computational prediction followed by experimental validation will be crucial for the rational design of new molecules based on the this compound scaffold. aston.ac.ukrsc.orgnih.gov

Investigation of Environmental Fate and Degradation Pathways (if relevant for industrial applications)

As with any chemical compound that has the potential for large-scale industrial application, understanding the environmental fate and degradation pathways of this compound is of paramount importance. nih.gov This is particularly relevant for aromatic amines, as some compounds in this class are known to be environmental pollutants.

Future research in this area should focus on:

Biodegradation Studies: Investigating the susceptibility of this compound to microbial degradation in various environmental compartments, such as soil and water. nih.gov

Identification of Degradation Products: Characterizing the metabolites and degradation products to assess their potential toxicity and persistence in the environment. researchgate.net

Toxicity Assessments: Conducting ecotoxicological studies to evaluate the potential impact of the parent compound and its degradation products on aquatic and terrestrial organisms.

Development of Remediation Strategies: In the event that the compound is found to be persistent or toxic, research into effective remediation technologies, such as bioremediation or advanced oxidation processes, will be necessary.

A thorough understanding of the environmental behavior of (2,t3-Diaminophenyl)methanol will be essential for ensuring its safe and sustainable use in any future industrial applications.

Q & A

Q. What are the established synthetic routes for (2,3-diaminophenyl)methanol, and what reaction conditions optimize yield?

this compound is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves reducing a nitro precursor (e.g., 2,3-dinitrophenylmethanol) using catalytic hydrogenation (H₂/Pd-C) in methanol or ethanol under 1–3 atm pressure. Temperature control (25–50°C) and solvent selection (e.g., THF or DMF) are critical to minimize side reactions like over-reduction or polymerization . Post-reduction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) ensures ≥95% purity. Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent oxidation of the diamine group .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it?

  • IR Spectroscopy : Strong absorption bands at ~3350 cm⁻¹ (N-H stretch of primary amines) and ~3200 cm⁻¹ (O-H stretch of methanol). Aromatic C=C stretches appear at 1500–1600 cm⁻¹ .
  • NMR :
  • ¹H NMR (DMSO-d₆) : δ 6.5–7.2 ppm (aromatic protons), δ 4.5–5.0 ppm (broad, NH₂ and OH), δ 3.5–4.0 ppm (CH₂OH).
  • ¹³C NMR : δ 140–150 ppm (aromatic carbons adjacent to NH₂), δ 60–65 ppm (CH₂OH) .
    • Mass Spectrometry : Molecular ion peak at m/z 138.1 (C₇H₁₀N₂O) with fragments at m/z 121 (loss of OH) and m/z 93 (loss of NH₂) .

Q. What solvents and conditions are suitable for dissolving this compound in experimental workflows?

The compound exhibits moderate solubility in polar solvents:

  • Water : ~410 mg/L at 20°C (pH-dependent; solubility increases under acidic conditions due to protonation of NH₂ groups).
  • Methanol/Ethanol : 11 g/100 mL and 4.7 g/100 mL, respectively, at 25°C.
  • DMF/DMSO : >50 g/100 mL, ideal for reactions requiring high solubility. Note: Aqueous solutions should be stored at 2–8°C to prevent oxidative degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the diamine and methanol groups influence reactivity in cross-coupling reactions?

The ortho-diamine configuration creates steric hindrance, limiting accessibility for electrophilic reagents. However, the NH₂ groups act as strong electron donors, enhancing nucleophilic aromatic substitution (SNAr) at the para position. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently at the C4 position in the presence of Pd(PPh₃)₄ and K₂CO₃ in DMF (80°C, 12 h). Competing side reactions (e.g., oxidation to quinones) are mitigated by using degassed solvents and chelating agents like EDTA .

Q. What contradictions exist in reported biological activity data, and how can they be resolved methodologically?

Discrepancies in anti-inflammatory activity (IC₅₀ values ranging from 10–50 μM across studies) may arise from:

  • Purity variations : Impurities like nitro byproducts (from incomplete reduction) can skew bioassay results. HPLC-UV/LC-MS validation is essential pre-screening .
  • Assay conditions : Varying cell lines (e.g., RAW 264.7 vs. THP-1) and LPS concentrations in NF-κB inhibition assays. Standardizing protocols (e.g., 1 μg/mL LPS, 24 h incubation) improves reproducibility .
  • Solvent artifacts : DMSO >1% v/v can inhibit cytokine production. Use methanol or PBS for compound solubilization .

Q. What strategies are effective for stabilizing this compound against oxidative degradation during long-term storage?

  • Lyophilization : Freeze-drying under vacuum with cryoprotectants (trehalose or mannitol) retains >90% stability for 12 months at -20°C.
  • Antioxidants : Add 0.1% w/v ascorbic acid or BHT to ethanolic solutions.
  • Inert packaging : Store in amber vials with argon headspace to prevent O₂ and moisture ingress .

Q. How can computational modeling predict the compound’s interaction with biological targets like COX-2 or TNF-α?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal:

  • COX-2 binding : The methanol group forms hydrogen bonds with Arg120, while the diamine moiety interacts with Tyr355 via π-cation interactions.
  • TNF-α inhibition : The aromatic ring inserts into the hydrophobic pocket of TNF-α (PDB: 2AZ5), with NH₂ groups stabilizing via salt bridges with Glu135 . Validation requires SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kₑ) and ITC for thermodynamic profiling .

Methodological Considerations Table

ParameterRecommended ConditionsPotential PitfallsReferences
Synthesis H₂ (1 atm), Pd-C (5% wt), MeOH, 40°C, 6 hOver-reduction to aniline
Purification Silica gel (EtOAc/Hexane, 3:7)NH₂ oxidation if exposed to air
Solubility DMF for reactions; MeOH for bioassaysDMSO cytotoxicity in cell assays
Storage Lyophilized, -20°C with desiccantDegradation at >25°C

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.